molecular formula C9H5ClFNOS B3175765 3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide CAS No. 959245-78-4

3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide

Cat. No.: B3175765
CAS No.: 959245-78-4
M. Wt: 229.66 g/mol
InChI Key: SWUWQFFRYZKOSK-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide is a heterocyclic compound that belongs to the benzothiophene family It is characterized by the presence of chlorine and fluorine atoms attached to the benzothiophene ring, along with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through cyclization reactions involving sulfur-containing reagents and aromatic precursors.

    Introduction of Chlorine and Fluorine: Halogenation reactions are employed to introduce chlorine and fluorine atoms at specific positions on the benzothiophene ring.

    Carboxamide Formation: The carboxamide group is introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations.

Types of Reactions:

    Substitution Reactions: The chlorine and fluorine atoms on the benzothiophene ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiophene ring.

    Amidation and Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Amidation: Amine reagents and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzothiophene derivatives can be formed.

    Oxidation Products: Sulfoxides or sulfones, depending on the extent of oxidation.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 3-Chloro-1-benzothiophene-2-carboxamide
  • 4-Fluoro-1-benzothiophene-2-carboxamide
  • 3-Chloro-4-methyl-1-benzothiophene-2-carboxamide

Uniqueness: 3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide is unique due to the presence of both chlorine and fluorine atoms, which can influence its electronic properties and reactivity. This dual halogenation can enhance its binding affinity to biological targets and improve its stability in various chemical environments .

Properties

IUPAC Name

3-chloro-4-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNOS/c10-7-6-4(11)2-1-3-5(6)14-8(7)9(12)13/h1-3H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUWQFFRYZKOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide
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3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide
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3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide
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Reactant of Route 6
3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide

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